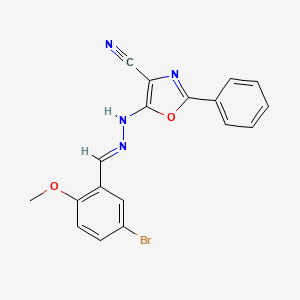
(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-phenyloxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-phenyloxazole-4-carbonitrile is a useful research compound. Its molecular formula is C18H13BrN4O2 and its molecular weight is 397.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-phenyloxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C18H13BrN4O2
- Molecular Weight : 397.232 g/mol
- Purity : Typically around 95%
The compound features a hydrazine derivative linked to an oxazole ring, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation.
Synthesis
The synthesis of this compound involves the condensation of 5-bromo-2-methoxybenzaldehyde with a hydrazine derivative in an acidic medium. The reaction typically yields the product in good purity and can be characterized using techniques such as NMR and mass spectrometry.
Anticancer Properties
Research indicates that oxazole derivatives, including the target compound, exhibit anticancer activity by inducing apoptosis in cancer cells. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, suggesting potential use as a chemotherapeutic agent .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties , particularly against bacterial strains. Studies have reported that it inhibits the growth of several pathogens, indicating its potential as an antibacterial agent.
Enzyme Inhibition
The biological mechanism involves the inhibition of specific enzymes that are crucial for cellular metabolism. For instance, the compound has been shown to inhibit tyrosinase, which is involved in melanin production, making it a candidate for skin whitening agents .
Molecular Interactions
The compound interacts with various biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can alter enzyme conformation and activity, leading to changes in metabolic pathways .
Cellular Effects
At the cellular level, this compound influences signaling pathways related to cell proliferation and apoptosis. It has been observed to modulate gene expression and affect cellular metabolism significantly .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is vital for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining its bioavailability and efficacy in biological systems. Preliminary studies suggest that the compound is relatively stable under physiological conditions but may undergo metabolic transformations via cytochrome P450 enzymes.
Case Studies
| Study | Findings |
|---|---|
| Zhong et al., 2007 | Demonstrated anticancer activity against breast cancer cell lines with IC50 values indicating potent cytotoxicity. |
| Raj et al., 2008 | Reported significant antibacterial effects against Staphylococcus aureus and Escherichia coli. |
| Jimenez-Pulido et al., 2008 | Showed enzyme inhibition properties with potential applications in treating hyperpigmentation disorders. |
属性
IUPAC Name |
5-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2/c1-24-16-8-7-14(19)9-13(16)11-21-23-18-15(10-20)22-17(25-18)12-5-3-2-4-6-12/h2-9,11,23H,1H3/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQCPJWOIMOENJ-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC2=C(N=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC2=C(N=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














